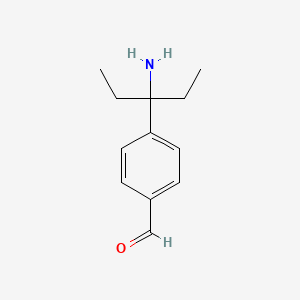
4-(3-Aminopentan-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopentan-3-yl)benzaldehyde is an organic compound with the molecular formula C12H17NO It is a benzaldehyde derivative where the benzene ring is substituted with a 3-aminopentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopentan-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-aminopentane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopentan-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0-25°C.
Major Products Formed
Oxidation: 4-(3-Aminopentan-3-yl)benzoic acid.
Reduction: 4-(3-Aminopentan-3-yl)benzyl alcohol.
Substitution: 4-(3-Halopentan-3-yl)benzaldehyde.
Scientific Research Applications
4-(3-Aminopentan-3-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Aminopentan-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various cellular processes, leading to the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminopropyl)benzaldehyde
- 4-(3-Aminobutyl)benzaldehyde
- 4-(3-Aminohexyl)benzaldehyde
Uniqueness
4-(3-Aminopentan-3-yl)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. These differences make it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
628325-84-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(3-aminopentan-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H17NO/c1-3-12(13,4-2)11-7-5-10(9-14)6-8-11/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
DFEJQYLIQCTSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


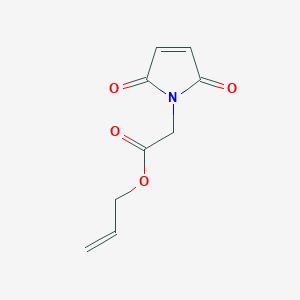
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
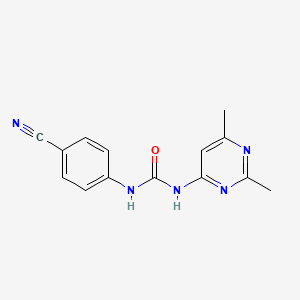
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
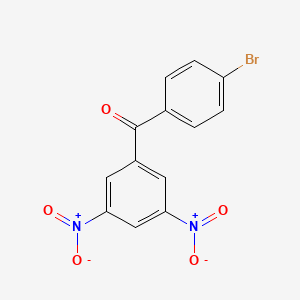
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
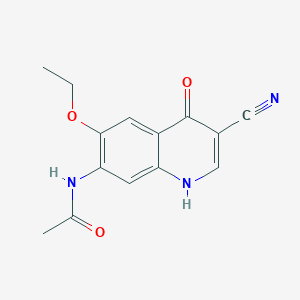
![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)

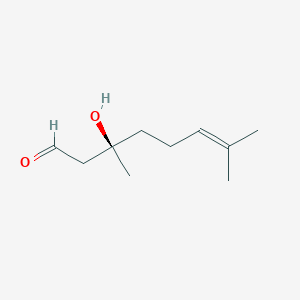
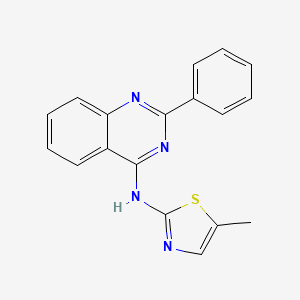
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
![3H-Naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B12579432.png)
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
